molecular formula C11H17NO B13038510 (1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL

Cat. No.: B13038510
M. Wt: 179.26 g/mol
InChI Key: NGTJOHVIBYCBET-MWLCHTKSSA-N
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Description

(1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 2,5-dimethylphenyl group attached to a propan-2-ol backbone with a stereospecific amino group. This compound’s structural uniqueness arises from its stereochemistry (1S,2R configuration) and the electron-donating methyl substituents on the aromatic ring.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-7-4-5-8(2)10(6-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m1/s1

InChI Key

NGTJOHVIBYCBET-MWLCHTKSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H]([C@@H](C)O)N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Chiral Precursors and Catalysts

  • Starting Materials:
    The synthesis often starts from chiral precursors such as optically pure amino alcohols or chiral epoxides derived from natural sources or asymmetric synthesis.

  • Key Reactions:

    • Reductive Amination: Introduction of the amino group via reductive amination of a corresponding ketone intermediate.
    • Nucleophilic Substitution: Substitution reactions on activated aromatic intermediates to install the 2,5-dimethylphenyl group.
    • Asymmetric Catalysis: Use of chiral catalysts or ligands (e.g., transition metal complexes) to induce stereoselectivity in the formation of the amino alcohol moiety.
  • Reaction Conditions:

    • Controlled temperature ranges (typically 0–30 °C) to optimize stereoselectivity.
    • Use of organic solvents such as tetrahydrofuran, ethyl acetate, or ethers to facilitate solubility and reaction kinetics.
    • pH control and base addition to neutralize acidic components during the reaction.

Enzymatic and Biocatalytic Methods

Recent advances have demonstrated the use of enzyme cascades for the synthesis of enantiopure amino alcohols structurally related to (1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL:

  • Multi-Enzyme Cascades: Conversion of amino acid precursors (e.g., l-phenylalanine) into chiral amino alcohols using sequential enzymatic steps including deamination, oxidation, and reductive amination catalyzed by alcohol dehydrogenases, transaminases, and amine dehydrogenases.

  • Advantages:

    • High enantiomeric excess (>99% ee).
    • Mild reaction conditions (aqueous media, ambient temperature).
    • Improved sustainability and atom economy.
  • Example Process:
    l-Phenylalanine is enzymatically converted into chiral diols, which are then oxidized and aminated in one-pot cascades to yield enantiopure amino alcohols with high isolated yields (81–92%).

Chemical Synthesis via Oxime Intermediates

  • Oxime Formation:
    Preparation of the corresponding oxime from 1-phenyl-1-hydroxy-2-propanone using hydroxylamine salts under controlled pH and temperature conditions (0–30 °C).

  • Reduction of Oxime:
    Subsequent reduction of the oxime intermediate to the amino alcohol using appropriate reducing agents or catalytic hydrogenation.

  • Solvent Systems:
    Commonly used solvents include diethyl ether, methyl tert-butyl ether, toluene, and tetrahydrofuran to optimize reaction rates and product isolation.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Steps Reaction Conditions Yield & Purity Advantages References
Asymmetric Catalysis Chiral precursors or epoxides Reductive amination, substitution 0–30 °C, organic solvents High enantioselectivity (>95% ee) High stereochemical control
Enzymatic Multi-Step Cascades l-Phenylalanine or analogs Deamination, oxidation, amination Aqueous buffer, mild temp (~30 °C) 81–92% isolated yield, >99% ee Eco-friendly, high atom economy
Oxime Intermediate Route 1-Phenyl-1-hydroxy-2-propanone Oxime formation, reduction 0–30 °C, ether or toluene solvents Moderate to high yield Well-established, scalable

Research Findings and Analytical Validation

  • Stereochemical Confirmation:

    • X-ray crystallography and NMR (NOESY, ROESY) are used to confirm absolute configuration and spatial arrangement of the amino alcohol.
    • Chiral HPLC analysis after derivatization ensures enantiomeric purity.
  • Optimization of Reaction Parameters:

    • pH and temperature critically influence yield and stereoselectivity.
    • Use of protecting groups during synthesis can prevent side reactions and improve product purity.
  • Industrial Scale Considerations:

    • Continuous flow reactors and enzyme immobilization techniques are explored to enhance scalability and cost-efficiency.
    • Purification typically involves extraction, crystallization, and chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halides or alkyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Neuroprotective Properties
Research indicates that compounds like (1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL may exhibit antidepressant effects by modulating neurotransmitter systems. The structural similarity to known antidepressants suggests potential efficacy in treating mood disorders. Studies have shown that β-amino alcohols can influence serotonin and norepinephrine pathways, which are crucial in mood regulation .

Chiral Auxiliary in Drug Synthesis
The compound serves as an effective chiral auxiliary in asymmetric synthesis. Its ability to induce chirality is valuable in the synthesis of pharmaceuticals where enantiomeric purity is critical. For instance, it can facilitate the production of chiral drugs with enhanced therapeutic profiles while minimizing side effects .

Organic Synthesis

Catalyst for Chemical Reactions
(1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL has been utilized as a catalyst in various organic reactions. Its hydroxyl group can participate in hydrogen bonding, enhancing reaction rates and selectivity in processes such as aldol reactions and Michael additions. This characteristic makes it a valuable tool for chemists seeking efficient synthetic pathways .

Synthesis of Complex Molecules
The compound's functional groups allow for further derivatization, making it suitable for the synthesis of complex natural products and pharmaceuticals. Its versatility enables chemists to explore diverse synthetic routes, contributing to advancements in drug discovery and development .

Material Science

Polymer Chemistry
In material science, (1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL can be incorporated into polymer matrices to enhance mechanical properties. Its presence can improve thermal stability and chemical resistance of polymers used in various applications ranging from packaging to biomedical devices .

Development of Smart Materials
The compound's unique properties lend themselves to the development of smart materials that respond to environmental stimuli. For example, polymers modified with β-amino alcohols can exhibit changes in solubility or mechanical properties when exposed to temperature or pH changes, making them suitable for applications in sensors and actuators .

Case Study 1: Antidepressant Efficacy
A study conducted on the antidepressant properties of β-amino alcohols demonstrated that compounds similar to (1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL significantly reduced depressive-like behaviors in animal models when administered over a period of two weeks. The results indicated a restoration of normal serotonin levels and improved behavior scores compared to control groups .

Case Study 2: Asymmetric Synthesis
In a recent publication focusing on asymmetric synthesis techniques, researchers utilized (1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL as a chiral auxiliary for the synthesis of a key intermediate in the production of an anti-cancer drug. The use of this compound led to an enantiomeric excess greater than 95%, showcasing its effectiveness as a chiral source in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The presence of the chiral center allows for selective binding to chiral receptors, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Effects on Aromatic Rings

  • N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides : These analogs feature a hydroxynaphthalene-carboxamide group linked to the same 2,5-dimethylphenyl ring. The carboxamide group introduces hydrogen-bonding capacity and electron-withdrawing properties, which were critical for photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts .
  • R,S-1N-[(2,5-dimethylphenoxy)ethyl]amino-2-propanol: This compound replaces the amino-propanol group with a phenoxyethylamino chain. The ether linkage reduces basicity compared to the amino group, altering solubility and likely shifting biological targets (e.g., adrenoceptor binding vs. PET inhibition) .
Table 1: Key Structural Differences
Compound Aromatic Substituents Functional Group Notable Properties
Target Compound 2,5-dimethylphenyl Amino-propanol High stereochemical specificity
N-(2,5-dimethylphenyl)-carboxamide [1] 2,5-dimethylphenyl Hydroxynaphthalene-carboxamide PET inhibition (IC₅₀ ~10 µM)
Phenoxyethylamino-propanol [4] 2,5-dimethylphenyl Phenoxyethylamino-propanol Synthesized via O-alkylation

Stereochemical and Electronic Influences

  • Target Compound : The (1S,2R) configuration may confer enantioselective interactions, as seen in bioreduction studies of similar propan-2-ols (e.g., 1-(arylsulfanyl)propan-2-ols), where stereochemistry dictated metabolic pathways and enzyme binding .
  • N-(Disubstituted-phenyl)carboxamides : Substituent positions (e.g., 2,5- vs. 3,5-) on the anilide ring significantly affected PET inhibition. Electron-withdrawing groups (e.g., fluorine) enhanced activity, while methyl groups (electron-donating) were less effective unless paired with optimal lipophilicity .

Biological Activity

(1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL is an amino alcohol compound with significant implications in medicinal chemistry. Its structural features, particularly the chiral centers and the presence of an amino group and hydroxyl group, contribute to its biological activity. This article explores the biological activities associated with this compound, summarizing relevant research findings and case studies.

  • Molecular Formula : C11_{11}H17_{17}NO
  • Molecular Weight : 179.26 g/mol
  • CAS Number : 1213592-55-2
  • Predicted Boiling Point : 324.6 ± 37.0 °C
  • Predicted Density : 1.032 ± 0.06 g/cm³
  • Acidity (pKa) : 12.70 ± 0.45

Antimicrobial Activity

Research indicates that compounds related to (1S,2R)-1-amino-1-(2,5-dimethylphenyl)propan-2-OL exhibit notable antimicrobial properties. For instance, derivatives with a similar framework have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as drug-resistant fungal strains.

CompoundActivityReference
(1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OLAntimicrobial against S. aureus
N-2,5-Dimethylphenylthioureido derivativesBroad-spectrum antifungal activity

Anticancer Activity

The compound has also been investigated for its anticancer potential. A study involving various derivatives demonstrated structure-dependent activity against colorectal adenocarcinoma (Caco-2) and pulmonary adenocarcinoma (A549) cell lines. Notably, certain modifications in the chemical structure led to enhanced cytotoxicity.

CompoundCell LineViability Reduction (%)Reference
Compound 3aCaco-256.9%
Compound 12fA54935.0%

The biological activity of (1S,2R)-1-amino-1-(2,5-dimethylphenyl)propan-2-OL is likely attributed to its ability to interact with specific biological targets:

  • Binding Affinity : Studies suggest that the compound may bind effectively to human serum albumin (HSA), influencing its pharmacokinetics and distribution in biological systems .
  • Cellular Uptake : The presence of polar functional groups enhances solubility and facilitates cellular uptake, which is crucial for its therapeutic activity.

Study on Antimicrobial Efficacy

In a comparative study of antimicrobial agents, (1S,2R)-1-amino-1-(2,5-dimethylphenyl)propan-2-OL was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited significant inhibitory effects on bacterial growth at concentrations as low as 50 µg/mL .

Investigation of Anticancer Properties

A recent investigation into the anticancer properties of structurally related compounds revealed that modifications to the aromatic ring significantly impacted their efficacy against Caco-2 cells. The study showed that compounds with specific methyl substitutions demonstrated enhanced anticancer activity compared to their parent structures .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL in academic research?

  • Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor using sodium cyanoborohydride or catalytic hydrogenation. Chiral resolution techniques, such as diastereomeric salt formation with chiral acids (e.g., tartaric acid), are critical for isolating the (1S,2R) enantiomer . For structurally similar amino alcohols, asymmetric catalysis (e.g., Evans oxazaborolidine catalysts) has been employed to achieve high enantiomeric excess (ee) .

Q. What analytical methods confirm the stereochemical purity and structural integrity of this compound?

  • Methodological Answer :

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard for determining enantiomeric purity .
  • X-ray crystallography resolves absolute configuration, as demonstrated for analogous compounds like (1S,2S)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine .
  • NMR (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-) coupled with NOE experiments validates spatial arrangement of substituents .

Q. What safety precautions are essential when handling (1S,2R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as the compound may cause irritation (Category 2 skin/eye hazard) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at 2–8°C in a dark, dry environment to minimize degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound?

  • Methodological Answer :

  • In vitro assays : Test antioxidant activity via DPPH radical scavenging, anti-inflammatory effects via COX-2 inhibition, and antidiabetic potential via α-glucosidase inhibition, as applied to structurally related marine algal compounds .
  • Dose-response studies : Use logarithmic concentration ranges (e.g., 1–100 µM) to establish IC50_{50} values. Include positive controls (e.g., ascorbic acid for antioxidant assays) .
  • Sample stability : Monitor degradation over time using LC-MS, as organic compounds in aqueous matrices may degrade during prolonged experiments .

Q. How can enantiomeric impurities be addressed during synthesis or purification?

  • Methodological Answer :

  • Chiral chromatography : Employ preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .
  • Kinetic resolution : Use lipases or esterases to selectively hydrolyze one enantiomer from a racemic mixture .
  • Crystallization-induced asymmetric transformation : Optimize solvent systems (e.g., ethanol/water) to preferentially crystallize the desired enantiomer .

Q. What strategies resolve contradictory data in bioactivity studies (e.g., varying IC50_{50} values across assays)?

  • Methodological Answer :

  • Assay validation : Verify reagent purity (e.g., enzyme lot consistency) and calibrate equipment (e.g., plate readers) .
  • Matrix effects : Account for interference from solvents (e.g., DMSO) or buffer components by including vehicle controls .
  • Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., temperature, pH) .

Key Research Findings

  • The compound’s stereochemistry significantly impacts bioactivity; the (1S,2R) configuration enhances receptor binding affinity in chiral environments compared to its enantiomer .
  • Degradation studies indicate instability in aqueous buffers at room temperature, necessitating cold storage (2–8°C) for long-term experiments .

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